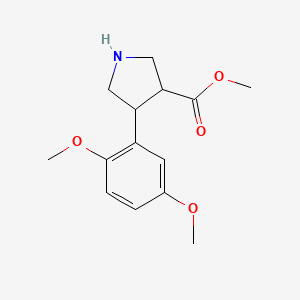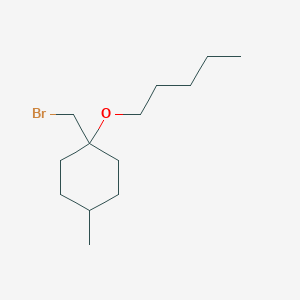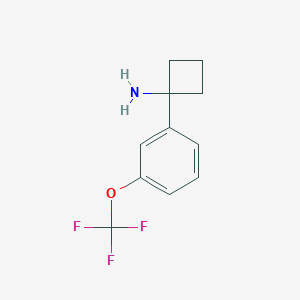
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound features a cyclobutane ring attached to a phenyl group substituted with a trifluoromethoxy group at the 3-position and an amine group at the 1-position. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making this compound of interest in various fields such as pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various trifluoromethylation reagents under specific reaction conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:
3-(4-(Trifluoromethoxy)phenyl)cyclobutan-1-amine: This compound has a similar structure but with the trifluoromethoxy group at the 4-position.
1-(3-(Trifluoromethyl)phenyl)cyclobutan-1-amine: This compound features a trifluoromethyl group instead of a trifluoromethoxy group. The uniqueness of this compound lies in the specific positioning of the trifluoromethoxy group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12F3NO |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 |
InChI-Schlüssel |
GCZSEOOJWAUTGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


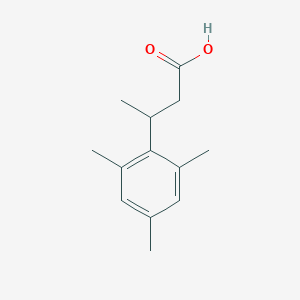

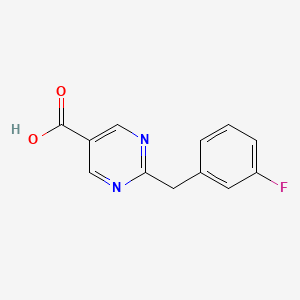
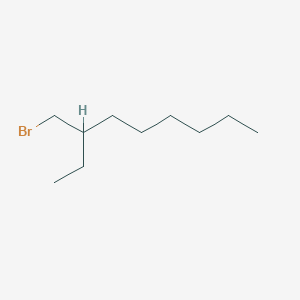
![Ethyl 9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15311844.png)
![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B15311852.png)
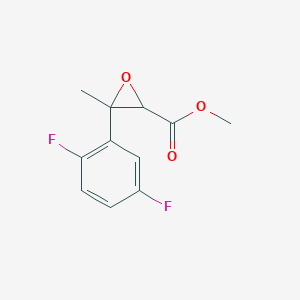
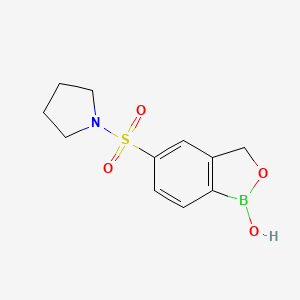
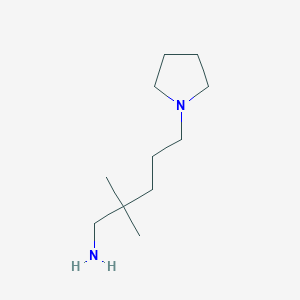


![2-[(4-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B15311883.png)
